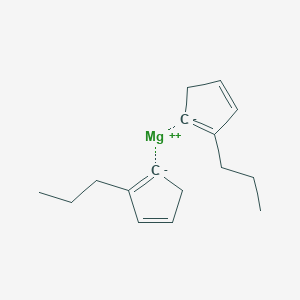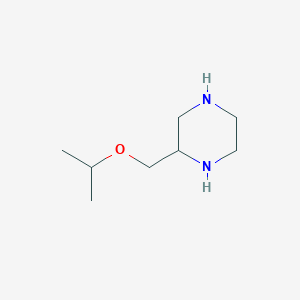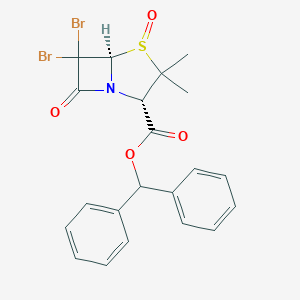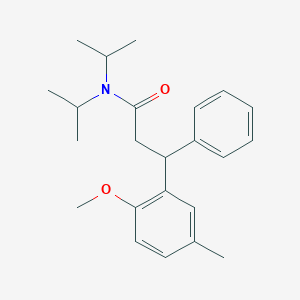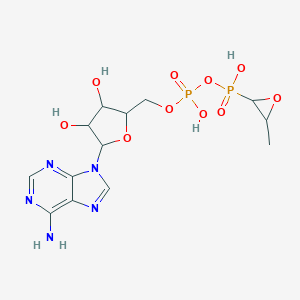
Fosfadecin
Descripción general
Descripción
Fosfadecin is a nucleotide antibiotic produced by the bacterium Pseudomonas viridiflava PK-5. It is known for its antibacterial properties against both Gram-positive and Gram-negative bacteria.
Aplicaciones Científicas De Investigación
Fosfadecin has several scientific research applications, including:
Chemistry: Studying the chemical structure and reactivity of nucleotide antibiotics.
Biology: Investigating the biological pathways and mechanisms of action of nucleotide antibiotics.
Medicine: Exploring the potential use of this compound as an antibiotic to treat bacterial infections.
Industry: Developing new methods for the industrial production of nucleotide antibiotics.
Mecanismo De Acción
Although the specific mechanism of action for Fosfadecin is not detailed in the available literature, it is known that phosphonate antibiotics like this compound can inhibit cell wall synthesis in bacteria . This is achieved by inhibiting an early stage in cell wall synthesis, specifically the enzyme phosphoenolpyruvate synthetase, thereby interfering with the production of peptidoglycan .
Safety and Hazards
When handling Fosfadecin, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Direcciones Futuras
There is growing interest in the use of phosphonate antibiotics like Fosfadecin against multidrug-resistant pathogens . Studies are urgently needed to gather essential pharmacological information and understand the mechanisms of resistance . Furthermore, based on published pharmacokinetic parameters, simulations have been performed for several multiple-dose regimens, which might lead to the future use of this compound for treating complicated infections with multidrug-resistant bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fosfadecin is isolated from the culture filtrates of Pseudomonas viridiflava PK-5. The isolation process involves several chromatographic techniques, including adsorption, gel filtration, and ion exchange resins. The chemical structure of this compound is determined through spectroscopic and degradation studies .
Industrial Production Methods: The industrial production of this compound involves the fermentation of Pseudomonas viridiflava PK-5. The bacteria are cultured in a suitable medium, and the antibiotic is extracted from the culture filtrate. The purification process includes multiple chromatographic steps to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Fosfadecin undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It can be hydrolyzed to generate fosfomycin and a new antibiotic, fosfoxacin .
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed using acidic or basic conditions to yield fosfomycin.
Enzymatic Degradation: Specific enzymes can catalyze the degradation of this compound to produce fosfomycin and fosfoxacin.
Major Products:
Fosfomycin: A well-known antibiotic used to treat bacterial infections.
Fosfoxacin: A new antibiotic with potential antibacterial properties.
Comparación Con Compuestos Similares
Fosfomycin: A broad-spectrum antibiotic that inhibits bacterial cell wall synthesis.
Fosfoxacin: A new antibiotic produced from the hydrolysis of fosfadecin.
Comparison: this compound is unique in its ability to be hydrolyzed into two different antibiotics, fosfomycin and fosfoxacinThis dual functionality makes this compound a valuable compound for further research and development .
Propiedades
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(3-methyloxiran-2-yl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O10P2/c1-5-13(26-5)29(21,22)28-30(23,24)25-2-6-8(19)9(20)12(27-6)18-4-17-7-10(14)15-3-16-11(7)18/h3-6,8-9,12-13,19-20H,2H2,1H3,(H,21,22)(H,23,24)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKKASKVRUMAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923602 | |
| Record name | 9-[5-O-(Hydroxy{[hydroxy(3-methyloxiran-2-yl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120909-50-4 | |
| Record name | Fosfadecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120909504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[5-O-(Hydroxy{[hydroxy(3-methyloxiran-2-yl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)
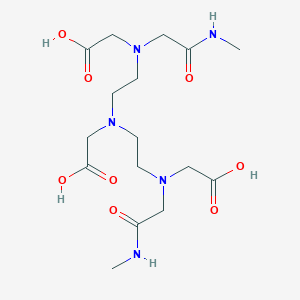
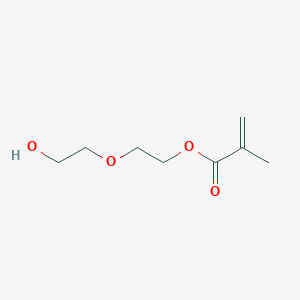

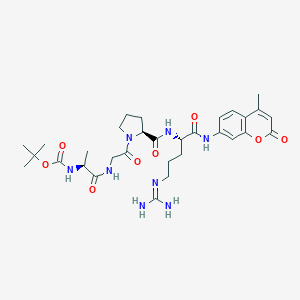
![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)
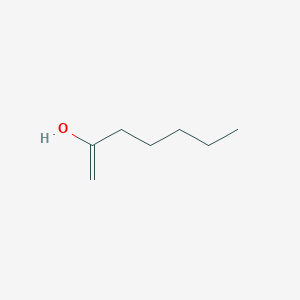
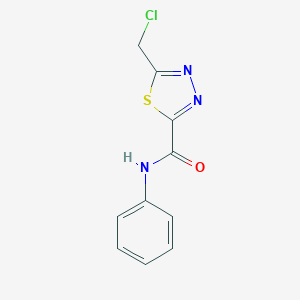

![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
